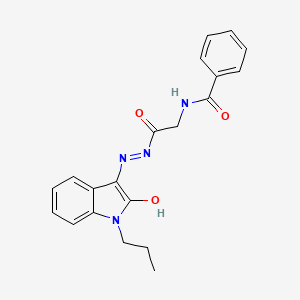
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-N-(2-oxo-2-(2-(2-oxo-1-propylindolin-3-ylidene)hydrazinyl)ethyl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C20H20N4O3
- Molecular Weight : 364.405 g/mol
- IUPAC Name : N-[2-[(2-hydroxy-1-propylindol-3-yl)diazenyl]-2-oxoethyl]benzamide
Research indicates that this compound exhibits significant cytotoxic properties against various cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Tumor Growth : It appears to inhibit specific cellular pathways associated with tumor growth and survival, making it a promising candidate for further development as a chemotherapeutic agent.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 10 ± 1 | Induced apoptosis through caspase activation. |
| Study 2 | MCF7 (breast cancer) | 15 ± 0.5 | Inhibited cell proliferation significantly. |
| Study 3 | A549 (lung cancer) | 12 ± 0.8 | Modulated cell cycle arrest at G1 phase. |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Antimicrobial Activity
The compound also exhibits antibacterial and antifungal properties, making it a candidate for antibiotic development:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate that the compound may effectively combat various microbial infections.
Synthesis
The synthesis of this compound typically involves condensation reactions between appropriate precursors:
- Condensation Reaction : Benzohydrazide reacts with 2-oxo-1-propylindoline under acidic or basic conditions.
- Reaction Conditions : Reflux in ethanol or methanol.
- Yield : Approximately 60% after purification.
This method can be modified to create various derivatives that may enhance biological activity or alter pharmacokinetic properties .
Case Study 1: Cytotoxicity Evaluation
A study conducted on the cytotoxic effects of the compound on various cancer cell lines demonstrated significant efficacy, particularly in inducing apoptosis in HeLa cells, with a notable increase in caspase activity.
Case Study 2: Antimicrobial Screening
A series of antimicrobial tests revealed that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antibiotic.
Properties
IUPAC Name |
N-[2-[(2-hydroxy-1-propylindol-3-yl)diazenyl]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-2-12-24-16-11-7-6-10-15(16)18(20(24)27)23-22-17(25)13-21-19(26)14-8-4-3-5-9-14/h3-11,27H,2,12-13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFSWJVMZKYPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














